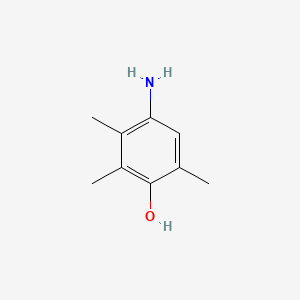

4-Amino-2,3,6-trimethylphenol

Cat. No. B1266046

Key on ui cas rn:

17959-06-7

M. Wt: 151.21 g/mol

InChI Key: OZIFWVTUTMBIOH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04880838

Procedure details

Into a solution of sulfanilic acid (13.0 grams, 68 mmol) in water (68 milliliters) contained in a 250 milliliter round bottom flask equipped with a magnetic stirrer, internal thermometer and ice bath at 15° C. was added solid Na2CO3 (3.69 grams, 34 mmol) followed by a solution of NaNO2 (5.1 grams, 74 mmol) in water (14 milliliters). The latter addition caused a color change from milky-white to orange. A separate 500 milliliter three-necked flask equipped with a magnetic stirrer, internal thermometer and ice bath was charged with concentrated hydrochloric acid (12 milliliters), ice (68 grams) and the solution of the diazonium salt prepared above. This mixture was stirred at 15° C. for 45 minutes. Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer was charged with water (68 milliliters), NaOH (14.96 grams, 318 mmol) and 2,3,6-trimethylphenol (9.30 grams, 68 mmol). This mixture was cooled to 0° C. by means of an ice-salt mixture and the diazonium salt - hydrochloric acid mixture prepared above was added dropwise while maintaining the temperature below 5° C. Upon completion of the diazonium salt addition the reaction mixture was warmed to 52° C. and solid Na2S2O4 (3.13 grams, 18 mmol) was added. Stirring was continued and the mixture heated to 80° C. whereupon additional Na2S2O4 (28.2 grams, 162 mmol) was added in three equal portions (9.4 grams each) at 5 minute intervals. The mixture was heated at 80° C. under nitrogen for 20 minutes, cooled to room temperature and filtered to afford the crude product as a yellow solid. The solid was dissolved in ethyl acetate (300 milliliters) and washed with water. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 4-amino-2,3,6-trimethylphenol in quantitative yield which was used successfully in subsequent reactions without further purification. H'-NMR (CDCl3) 6.30 (S, 1H), 2.11 (S, 9H).

[Compound]

Name

diazonium salt hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

NaNO2

Quantity

5.1 g

Type

reactant

Reaction Step Ten

[Compound]

Name

ice

Quantity

68 g

Type

reactant

Reaction Step Eleven

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C([O-])([O-])=O.[Na+].[Na+].N([O-])=O.[Na+].Cl.[OH-].[Na+].[CH3:25][C:26]1[C:31]([CH3:32])=[CH:30][CH:29]=[C:28]([CH3:33])[C:27]=1[OH:34].[O-]S(S([O-])=O)=O.[Na+].[Na+]>O.C(OCC)(=O)C>[NH2:9][C:30]1[CH:29]=[C:28]([CH3:33])[C:27]([OH:34])=[C:26]([CH3:25])[C:31]=1[CH3:32] |f:1.2.3,4.5,7.8,10.11.12|

|

Inputs

Step One

[Compound]

|

Name

|

diazonium salt hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

3.13 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)S(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

28.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)S(=O)[O-].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

14.96 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

9.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC=C1C)C)O

|

|

Name

|

|

|

Quantity

|

68 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(C1=CC=C(C=C1)N)(=O)O

|

|

Name

|

|

|

Quantity

|

68 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

3.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Ten

|

Name

|

NaNO2

|

|

Quantity

|

5.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

68 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

15 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred at 15° C. for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The latter addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A separate 500 milliliter three-necked flask equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above was added dropwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was warmed to 52° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added in three equal portions (9.4 grams each) at 5 minute intervals

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 80° C. under nitrogen for 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the crude product as a yellow solid

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=C(C(=C1)C)O)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |